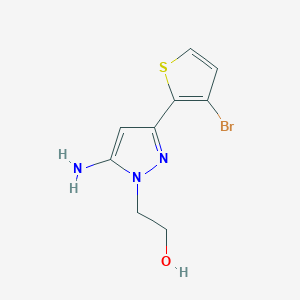
2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and an amino group, as well as a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur sources under controlled conditions.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.
Coupling Reaction: The brominated thiophene and the pyrazole are coupled using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(5-Amino-3-(2-thienyl)-1h-pyrazol-1-yl)ethan-1-ol: Similar structure but lacks the bromine atom.
2-(5-Amino-3-(3-chlorothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol: Contains a chlorine atom instead of bromine.
2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.
特性
分子式 |
C9H10BrN3OS |
|---|---|
分子量 |
288.17 g/mol |
IUPAC名 |
2-[5-amino-3-(3-bromothiophen-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H10BrN3OS/c10-6-1-4-15-9(6)7-5-8(11)13(12-7)2-3-14/h1,4-5,14H,2-3,11H2 |
InChIキー |
ONJRKFJDZLUKIC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1Br)C2=NN(C(=C2)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



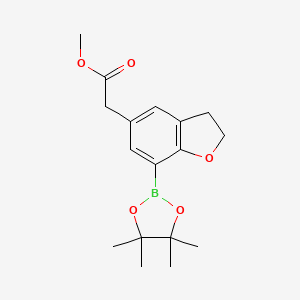
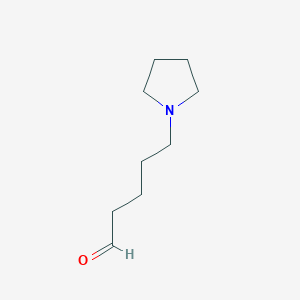
![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
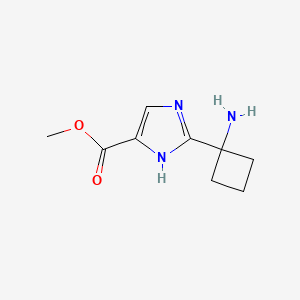
![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)
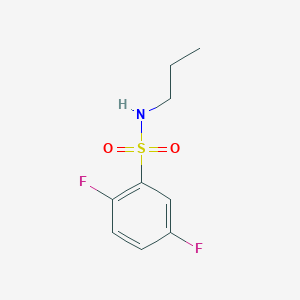
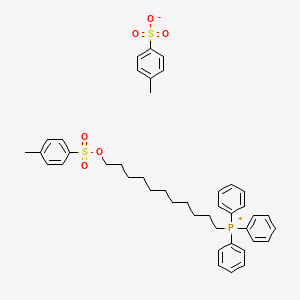

![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)

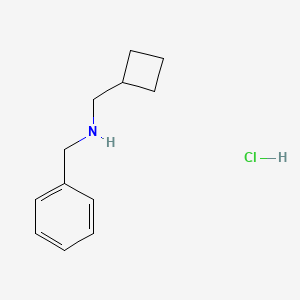
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
